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Abstract
CTS-1027, also known as Ro 1130830 and RS 130830, is a potent and selective, orally active

hydroxamate-based inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits high affinity

for several MMPs implicated in pathological tissue remodeling, including MMP-2, -3, -8, -9, -12,

-13, and -14, while showing significantly lower activity against MMP-1 and MMP-7.[1][2][3] This

selectivity profile has positioned CTS-1027 as a compelling candidate for therapeutic

intervention in diseases characterized by aberrant extracellular matrix (ECM) turnover, such as

liver fibrosis, and potentially other inflammatory and remodeling-intensive conditions. This

technical guide provides an in-depth overview of the preclinical and clinical data supporting the

role of CTS-1027 in ECM remodeling, with a focus on its mechanism of action, quantitative

effects in disease models, and detailed experimental methodologies.

Introduction to Extracellular Matrix Remodeling and
the Role of MMPs
The extracellular matrix (ECM) is a dynamic scaffold essential for tissue architecture and

cellular function. Its constant remodeling is a tightly regulated process involving the synthesis

and degradation of its components. Matrix metalloproteinases (MMPs) are a family of zinc-

dependent endopeptidases that are key drivers of ECM degradation. While crucial for

physiological processes like development and wound healing, dysregulated MMP activity is a
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hallmark of numerous pathologies, including fibrosis, arthritis, and cancer, leading to excessive

tissue destruction or accumulation.

CTS-1027: A Selective Inhibitor of Key Matrix
Metalloproteinases
CTS-1027 is a small molecule designed to selectively target MMPs that are central to

pathological ECM remodeling. Its inhibitory profile demonstrates a high degree of selectivity for

gelatinases (MMP-2, MMP-9), stromelysins (MMP-3), and collagenases (MMP-8, MMP-13)

amongst others, with over 1000-fold greater selectivity for MMP-2 and MMP-13 over MMP-1.[1]

This targeted approach aims to mitigate the adverse effects associated with broad-spectrum

MMP inhibition.

Mechanism of Action
As a hydroxamate-based inhibitor, CTS-1027 functions by chelating the zinc ion within the

catalytic domain of the MMP enzyme, thereby blocking its proteolytic activity. This prevents the

degradation of ECM components such as collagens, gelatin, and proteoglycans. Furthermore,

CTS-1027 is cell-permeable, suggesting the potential for intracellular effects, as some MMPs

have been shown to have roles within the cell.[4]

Preclinical Evidence of CTS-1027 in Extracellular
Matrix Remodeling
Attenuation of Liver Injury and Fibrosis
A pivotal preclinical study investigated the efficacy of CTS-1027 in a bile duct ligation (BDL)

mouse model, a well-established inducer of cholestatic liver injury and fibrosis.[4][5]
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Parameter Model Treatment Outcome p-value

Hepatocyte

Apoptosis
BDL Mouse

10 mg/kg/day

CTS-1027

3-fold reduction

(TUNEL assay)
<0.01

5-fold decrease

(caspase 3/7-

positive cells)

Bile Infarcts BDL Mouse
10 mg/kg/day

CTS-1027
70% reduction

Stellate Cell

Activation (α-

SMA mRNA)

BDL Mouse
10 mg/kg/day

CTS-1027
60% reduction <0.05

Hepatic

Fibrogenesis

(Collagen 1α(I)

mRNA)

BDL Mouse
10 mg/kg/day

CTS-1027
60% reduction <0.05

Animal Survival

(at 13 days)
BDL Mouse

10 mg/kg/day

CTS-1027

50% survival vs

20% in vehicle
<0.05

Effects on Atherosclerosis
In a preclinical study utilizing male ApoE knockout mice, a model for atherosclerosis, dietary

administration of RS-130830 (CTS-1027) for eight weeks resulted in a significant 89% increase

in plasma triglyceride concentrations.[1] This study highlights the complex and potentially

context-dependent effects of MMP inhibition on lipid metabolism.

Neuroprotective Effects in Pneumococcal Meningitis
In an infant rat model of pneumococcal meningitis, treatment with RS-130830 (CTS-1027)

significantly attenuated cortical necrosis.[2][6] Furthermore, at 18 hours post-infection,

concentrations of the pro-inflammatory cytokine IL-1β and the anti-inflammatory cytokine IL-10

were significantly lower in the cerebrospinal fluid of treated animals.[2][6]

Clinical Development of CTS-1027
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CTS-1027 has been evaluated in Phase 2 clinical trials for the treatment of Hepatitis C virus

(HCV) infection, a disease often leading to liver fibrosis.

Summary of Phase 2 Clinical Trial Findings in Hepatitis
C

Trial Identifier Patient Population Treatment Key Findings

NCT00925990
Genotype 1 HCV,

interferon-unsuitable

CTS-1027 (15 mg

b.i.d.) +/- ribavirin

At week 24, mean

HCV RNA reduction of

-0.47 log with ribavirin

vs -0.09 log with

placebo. Significant

reductions in

aminotransferases

with ribavirin

combination.[3]

NCT01051921
Genotype 1 HCV,

prior non-responders

CTS-1027 (15 mg

b.i.d.) + PEG-IFN α-2a

+ ribavirin

Combination was well-

tolerated.[3]

NCT01273064
Genotype 1 HCV, null-

responders

SOC +/- CTS-1027

(15, 30, or 60 mg BID)

Dose escalation study

designed to assess

improved response.[7]

NCT00570336 Chronic HCV
CTS-1027 (four

doses, once daily)

Dose-response study

to evaluate the effect

on elevated liver

enzymes.

Experimental Protocols
Bile Duct Ligation (BDL) Model of Liver Fibrosis

Animal Model: C57/BL6 mice.[4]

Surgical Procedure:

Anesthetize mice (e.g., ketamine/xylazine).
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Perform a midline laparotomy to expose the common bile duct.

Double-ligate the common bile duct with surgical suture.

Transect the duct between the two ligatures.

Close the abdominal incision in layers.

Sham-operated controls undergo the same procedure without ligation and transection.

Drug Administration:

Administer CTS-1027 (10 mg/kg) or vehicle (e.g., carboxymethylcellulose) daily by oral

gavage.[4]

Endpoint Analysis (at 14 days):

Hepatocyte Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end

labeling) assay and immunohistochemistry for cleaved caspase 3/7 on liver sections.[4][5]

Liver Injury: Histological assessment of bile infarcts in liver sections. Measurement of

serum alanine aminotransferase (ALT) and total bilirubin.[5]

Hepatic Fibrogenesis: Quantitative real-time PCR (qRT-PCR) for α-smooth muscle actin

(α-SMA) and collagen 1α(I) mRNA from liver tissue. Immunohistochemistry for α-SMA.[4]

Signaling Pathways and Logical Relationships
Proposed Mechanism of CTS-1027 in Attenuating Liver
Fibrosis
The diagram below illustrates the proposed mechanism by which CTS-1027 ameliorates liver

fibrosis. By inhibiting key MMPs, CTS-1027 reduces the activation of hepatic stellate cells and

subsequent deposition of collagen, key events in the fibrotic cascade.
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Caption: Proposed mechanism of CTS-1027 in liver fibrosis.

Experimental Workflow for Preclinical Evaluation of
CTS-1027
The following diagram outlines a typical experimental workflow for assessing the efficacy of an

anti-fibrotic agent like CTS-1027 in a preclinical model.
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Caption: Experimental workflow for preclinical evaluation.

Discussion and Future Directions
The preclinical data strongly support the role of CTS-1027 in mitigating ECM remodeling in the

context of liver fibrosis. The selective inhibition of key MMPs translates to a reduction in the

pathological hallmarks of the disease. However, the contrasting findings with the broad-

spectrum MMP inhibitor Marimastat, which aggravated fibrosis in a CCl4-induced liver injury

model, underscore the importance of the specific disease context and the selectivity profile of

the inhibitor. The pro-fibrotic effect of Marimastat in that model may be due to the inhibition of

collagen-degrading MMPs, which are important for fibrosis resolution.

The clinical trial results in Hepatitis C, while not demonstrating a robust antiviral effect on their

own, suggest a potential for CTS-1027 to be used as an adjunct therapy to protect the liver

from the damaging effects of chronic inflammation and fibrosis.

Future research should focus on elucidating the specific intracellular signaling pathways that

may be modulated by CTS-1027, given its cell-permeable nature. Further preclinical studies in

models of established fibrosis are warranted to determine its therapeutic potential in reversing

existing ECM deposition. Additionally, exploring the efficacy of CTS-1027 in other fibrotic

diseases and in inflammatory conditions such as arthritis, for which it was initially investigated,

remains a promising avenue for future drug development.

Conclusion
CTS-1027 is a selective MMP inhibitor with a well-defined mechanism of action and compelling

preclinical evidence for its role in modulating extracellular matrix remodeling. Its ability to
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attenuate liver injury and fibrosis in a relevant animal model, coupled with a favorable safety

profile in early clinical trials, makes it a significant molecule of interest for the treatment of

diseases characterized by pathological ECM turnover. This technical guide provides a

comprehensive foundation for researchers and drug development professionals to understand

the core science and potential applications of CTS-1027.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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